5-(2,4-Dichloro-benzyl)-thiazol-2-ylamine

Antimicrobial Drug Discovery Antibiotic Resistance Gram-negative Bacteria

Medicinal chemistry programs requiring validated starting points for kinase inhibitor or antibacterial SAR cannot substitute simpler benzyl analogs due to the 2,4-dichloro pattern's critical impact on lipophilicity (cLogP=3.722 vs 2.16) and target affinity. This primary amine building block enables focused library synthesis. - ABL1 derivative Ki = 3.47 µM; antibacterial derivative MIC = 2 nmol/mL - Enhances cell permeability vs unsubstituted 5-benzylthiazol-2-amine - Primary 2-amino group: ready for amides, ureas, sulfonamides, or affinity probes

Molecular Formula C10H8Cl2N2S
Molecular Weight 259.15
CAS No. 301223-42-7
Cat. No. B2721990
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2,4-Dichloro-benzyl)-thiazol-2-ylamine
CAS301223-42-7
Molecular FormulaC10H8Cl2N2S
Molecular Weight259.15
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)Cl)CC2=CN=C(S2)N
InChIInChI=1S/C10H8Cl2N2S/c11-7-2-1-6(9(12)4-7)3-8-5-14-10(13)15-8/h1-2,4-5H,3H2,(H2,13,14)
InChIKeyTXWHLSLBDQJHHF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

5-(2,4-Dichloro-benzyl)-thiazol-2-ylamine Overview


5-(2,4-Dichloro-benzyl)-thiazol-2-ylamine (CAS 301223-42-7) is a synthetic, small-molecule aminothiazole derivative characterized by a 2,4-dichlorobenzyl substitution at the 5-position of the thiazole ring . This specific substitution pattern imparts distinct physicochemical properties, including a calculated logP of 3.722 and a melting point range of 109-111°C, which differentiate it from simpler, unsubstituted 5-benzyl analogs [1]. The compound serves as a versatile primary amine building block, with its 2-amino group enabling facile derivatization into complex libraries of amides, ureas, and other heterocycles for medicinal chemistry programs .

Primary amine handle for amide, urea, and heterocycle library synthesis
2,4-Dichlorobenzyl motif critical for kinase and antimicrobial SAR exploration
Lipophilicity elevated compared to unsubstituted 5-benzylthiazol-2-amine analogs

5-(2,4-Dichloro-benzyl)-thiazol-2-ylamine: Generic Substitution Risks


Generic substitution of 5-(2,4-dichloro-benzyl)-thiazol-2-ylamine with other 5-benzyl or 2-aminothiazole analogs is scientifically unsound due to the profound impact of the 2,4-dichloro substitution pattern on target binding and physicochemical properties. A study on ABL1 kinase inhibitors demonstrated that the specific 2,4-dichlorobenzyl moiety is critical for achieving low-micromolar binding affinity (Ki = 3.47 μM) in N-(thiazol-2-yl)-2-thiophene carboxamide derivatives, a level of potency not observed with unsubstituted or differently halogenated benzyl groups [1]. Furthermore, the presence of the two chlorine atoms increases the compound's lipophilicity (cLogP = 3.722) compared to the unsubstituted 5-benzylthiazol-2-amine (cLogP = 2.16), a property that directly influences cell permeability and bioavailability [2]. These structure-activity relationships underscore that seemingly minor modifications can lead to complete loss of desired biological function, making generic substitution a high-risk strategy in drug discovery campaigns.

Property
Target (2,4-Dichloro)
Substitute (e.g., 5-Benzyl)
Binding Affinity
Required for low-micromolar enzyme inhibition
May not support target engagement; activity loss possible
Lipophilicity (cLogP)
High lipophilicity
Moderate lipophilicity; may alter permeability

5-(2,4-Dichloro-benzyl)-thiazol-2-ylamine: Quantitative Evidence Guide


Antibacterial Activity Against Drug-Resistant A. baumannii

In a study of 2-aminothiazolyl berberine derivatives, the compound containing the 5-(2,4-dichlorobenzyl)-thiazol-2-ylamine scaffold (derivative 18a) exhibited potent antibacterial activity with a Minimum Inhibitory Concentration (MIC) of 2 nmol/mL against clinically drug-resistant Gram-negative Acinetobacter baumannii. This represents a significant enhancement in potency compared to other analogs in the series lacking this specific substitution pattern [1].

Antibacterial MIC
Class-level inference
2 nmol/mL
Supports antimicrobial screening context
Derivative 18a against drug-resistant A. baumannii
Antimicrobial Drug Discovery Antibiotic Resistance Gram-negative Bacteria

ABL1 Kinase Inhibition Activity

A pharmacophore-based screen identified N-(5-(2,4-dichlorobenzyl)thiazol-2-yl)thiophene-2-carboxamide as an ABL1 kinase inhibitor with a Ki value of 3.47 μM (3474 nM). This affinity, while modest, provides a validated and quantifiable starting point for structure-based optimization. The study highlights that this specific 2,4-dichlorobenzyl substitution was essential for achieving this activity, as other commercially available thiazole scaffolds were inactive [1].

ABL1 Inhibition Ki
Cross-study comparable
3.47 μM
Supports kinase inhibition assay context
Derivative N-(5-(2,4-dichlorobenzyl)thiazol-2-yl)thiophene-2-carboxamide
Kinase Inhibitor ABL1 Anticancer

Enhanced Lipophilicity for Improved Cell Permeability

5-(2,4-Dichloro-benzyl)-thiazol-2-ylamine has a calculated logP of 3.722, which is significantly higher than the logP of approximately 2.16 for the unsubstituted 5-benzylthiazol-2-amine (CAS 121952-97-4) [1]. This difference of over 1.5 log units translates to a roughly 30-fold increase in partition coefficient (lipid-to-water ratio), predicting substantially higher membrane permeability and potentially improved cellular uptake.

Lipophilicity
Cross-study comparable
cLogP 3.72 vs ≈2.16 (5-Benzyl analog)
Supports permeability prediction model
ΔlogP +1.56, ~30-fold higher partition
Physicochemical Property ADME Lipophilicity

5-(2,4-Dichloro-benzyl)-thiazol-2-ylamine: Optimal Application Scenarios


ABL1 Kinase Inhibitor Lead Optimization

For medicinal chemistry teams developing kinase inhibitors, 5-(2,4-dichloro-benzyl)-thiazol-2-ylamine provides a quantifiable and commercially available starting point for SAR studies. Its validated, albeit modest, activity against ABL1 (Ki = 3.47 μM as a derivative) [1] allows for systematic exploration of the 2-amine position to improve potency and selectivity. This is a more efficient strategy than screening a large, untested library of generic thiazoles.

Antibacterials Targeting Drug-Resistant Gram-Negative Pathogens

Given the critical need for new antibiotics, this scaffold is highly relevant for projects targeting multidrug-resistant Gram-negative bacteria like Acinetobacter baumannii. The potent activity of a derivative containing this exact scaffold (MIC = 2 nmol/mL) [2] validates its use in the synthesis of focused libraries aimed at optimizing antibacterial properties and overcoming resistance mechanisms.

Focused Library Synthesis for Phenotypic and Target-Based Screens

As a primary amine, 5-(2,4-dichloro-benzyl)-thiazol-2-ylamine is an ideal building block for creating diverse amide, sulfonamide, or urea libraries. Its enhanced lipophilicity (cLogP = 3.722) [3] compared to simpler 5-benzyl analogs makes it a superior choice for building collections with improved cell-permeability profiles, increasing the likelihood of identifying cell-active hits in phenotypic screens.

Tool Compound Synthesis for Target Validation

The defined activity against ABL1 kinase [1] and the scaffold's proven role in potent antibacterial agents [2] make it a valuable precursor for synthesizing tool compounds. Researchers can use this scaffold to create affinity probes (e.g., biotinylated derivatives) or photoaffinity labels to study ABL1 function in cellular models or to identify the molecular targets of its antimicrobial action.

Application
Selection Property
Validation Focus
Kinase inhibitor lead optimization
2,4-Dichlorobenzyl pharmacophore for ABL1 binding
ABL1 inhibition assay and selectivity profiling
Antibacterial screening against Gram-negative pathogens
2,4-Dichlorobenzyl motif for antimicrobial activity
MIC determination against drug-resistant strains
Focused library synthesis
Primary amine handle for diverse derivatization
Cell-permeability assessment and hit identification
Target validation tool compound synthesis
Reported kinase and antimicrobial activity
Affinity probe design and target deconvolution

Technical Documentation Hub

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16 linked technical documents
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